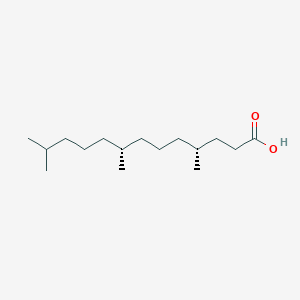![molecular formula C28H39N5O8 B12752337 1-[3-[[2-(dimethylaminomethyl)-3-bicyclo[2.2.1]hept-5-enyl]methoxymethyl]-2-bicyclo[2.2.1]hept-5-enyl]-N,N-dimethyl-methanamine; picric acid CAS No. 7497-33-8](/img/structure/B12752337.png)
1-[3-[[2-(dimethylaminomethyl)-3-bicyclo[2.2.1]hept-5-enyl]methoxymethyl]-2-bicyclo[2.2.1]hept-5-enyl]-N,N-dimethyl-methanamine; picric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 405087 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in chemical reactions and its potential use in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The preparation of NSC 405087 involves several synthetic routes and reaction conditions. One common method includes the induction of neural stem cells from human pluripotent stem cells using specific induction media . This process involves the use of various reagents and conditions to ensure the efficient conversion of pluripotent stem cells into neural stem cells. The industrial production methods for NSC 405087 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
NSC 405087 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include N-chlorosuccinimide, which acts as a chlorinating and oxidizing agent . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of N-chlorosuccinimide can lead to the formation of chlorinated derivatives of NSC 405087.
Scientific Research Applications
NSC 405087 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it is used in the study of neural stem cells and their differentiation . In medicine, NSC 405087 is being explored for its potential therapeutic applications, particularly in the treatment of neurological disorders such as ischemic stroke . Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 405087 involves its interaction with specific molecular targets and pathways. In the context of neural stem cells, NSC 405087 promotes the differentiation and proliferation of these cells, which can lead to the regeneration of damaged neural tissue . The molecular targets involved in this process include various signaling pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
NSC 405087 can be compared with other similar compounds, such as other neural stem cell inducers and differentiators. Some of these similar compounds include N-chlorosuccinimide and other N-halosuccinimides . What sets NSC 405087 apart is its specific efficacy in promoting neural stem cell differentiation and its potential therapeutic applications in neurological disorders.
Properties
CAS No. |
7497-33-8 |
|---|---|
Molecular Formula |
C28H39N5O8 |
Molecular Weight |
573.6 g/mol |
IUPAC Name |
1-[3-[[3-[(dimethylamino)methyl]-2-bicyclo[2.2.1]hept-5-enyl]methoxymethyl]-2-bicyclo[2.2.1]hept-5-enyl]-N,N-dimethylmethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C22H36N2O.C6H3N3O7/c1-23(2)11-19-15-5-7-17(9-15)21(19)13-25-14-22-18-8-6-16(10-18)20(22)12-24(3)4;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-8,15-22H,9-14H2,1-4H3;1-2,10H |
InChI Key |
YOIVHYWJXKOGRG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1C2CC(C1COCC3C4CC(C3CN(C)C)C=C4)C=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



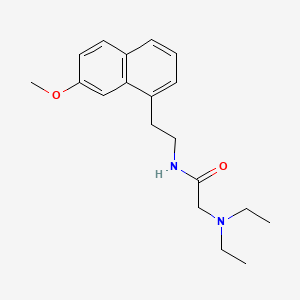
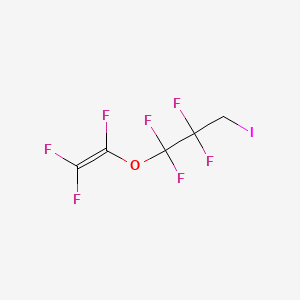
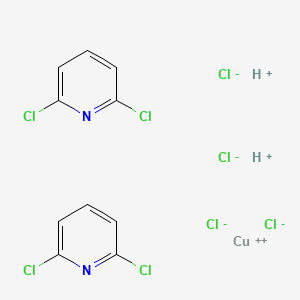
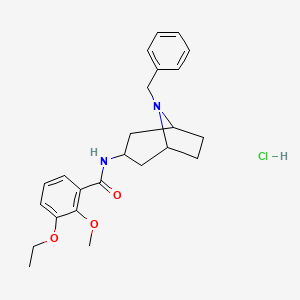
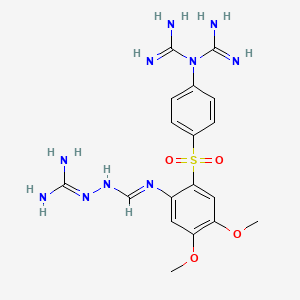
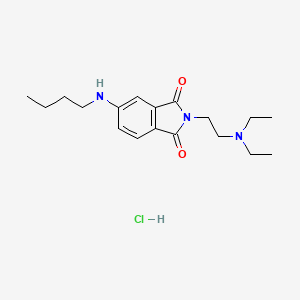

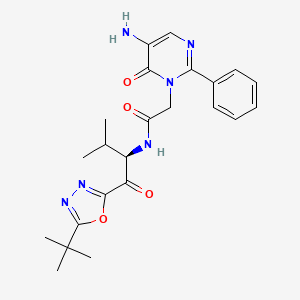
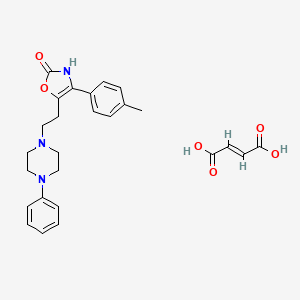
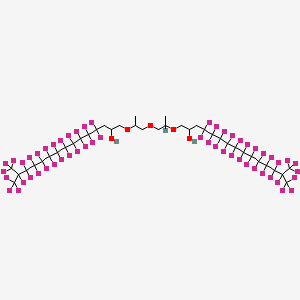
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;heptyl-(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)carbamic acid](/img/structure/B12752316.png)
